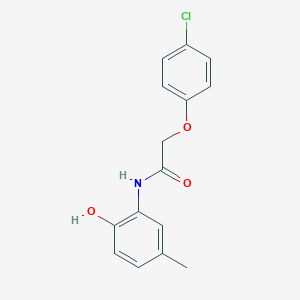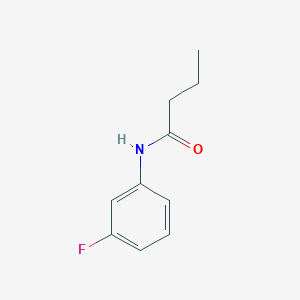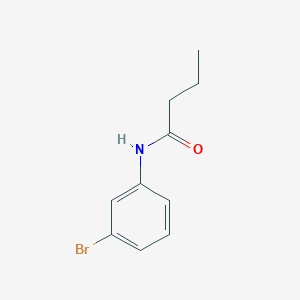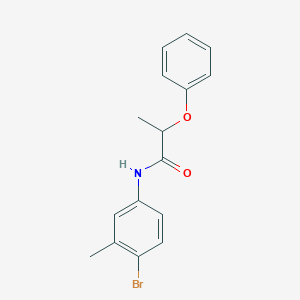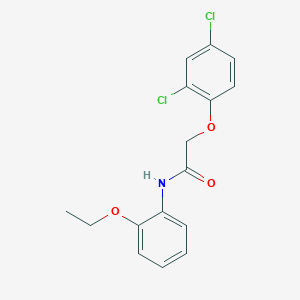
2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide, also known as A771726, is a synthetic compound that belongs to the family of sulfonamides. It has been extensively studied for its potential use in treating various autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis.
Wirkmechanismus
2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide works by inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme that is involved in the synthesis of pyrimidines, which are essential components of DNA and RNA. By inhibiting DHODH, 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide reduces the proliferation of T cells, which require pyrimidines for their growth and survival. This leads to a reduction in inflammation and the progression of autoimmune diseases.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It inhibits the proliferation of T cells, reduces inflammation, and modulates the immune response. It has also been shown to have an analgesic effect, reducing pain in animal models of rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide is its specificity for DHODH, which makes it a promising candidate for the treatment of autoimmune diseases. However, its potency and selectivity can vary depending on the cell type and experimental conditions used. 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide also has a relatively short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide. One area of focus is the development of more potent and selective DHODH inhibitors. Another area of research is the identification of biomarkers that can predict the response to 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide treatment. Additionally, the potential use of 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide in combination with other drugs for the treatment of autoimmune diseases is an area of active investigation.
Synthesemethoden
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide involves the reaction of 2,4-dichlorophenol with ethyl 2-aminobenzoate to form 2-(2,4-dichlorophenoxy)benzoic acid ethyl ester. This compound is then reacted with chloroacetyl chloride to produce 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide has been extensively studied for its potential use in treating various autoimmune diseases. It has been shown to inhibit the proliferation of T cells, which play a key role in the development of autoimmune diseases. 2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis and lupus.
Eigenschaften
Molekularformel |
C16H15Cl2NO3 |
|---|---|
Molekulargewicht |
340.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15Cl2NO3/c1-2-21-15-6-4-3-5-13(15)19-16(20)10-22-14-8-7-11(17)9-12(14)18/h3-9H,2,10H2,1H3,(H,19,20) |
InChI-Schlüssel |
MVWUFEVIMIVWGL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



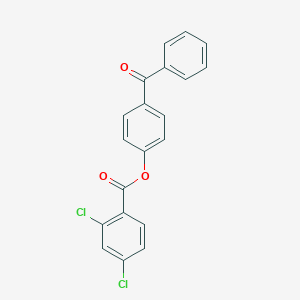
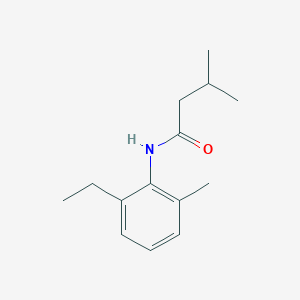
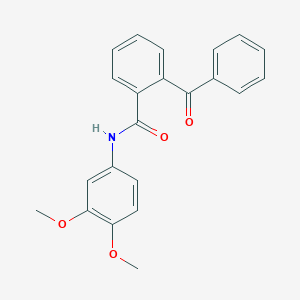
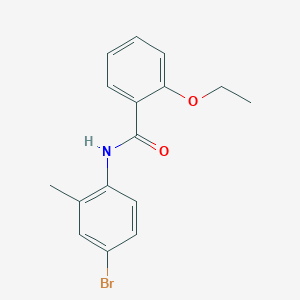
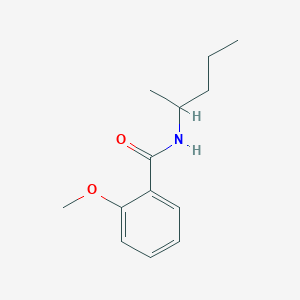
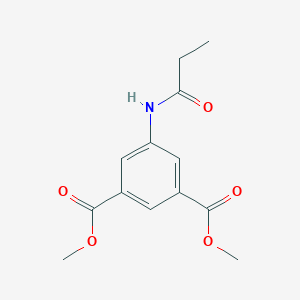
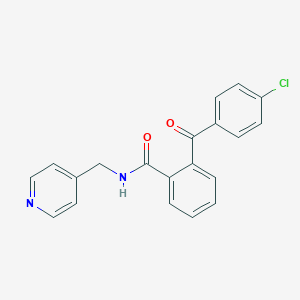
![Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate](/img/structure/B290838.png)
![2-(4-chlorobenzoyl)-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B290839.png)
![Ethyl 3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290843.png)
